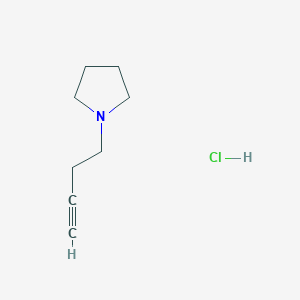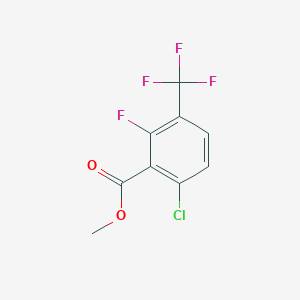
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound belonging to the class of aromatic esters It is characterized by the presence of a benzoate ester functional group, with substituents including chlorine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the following steps:
Starting Material: 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.
Esterification Reaction: The benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Reduction: 6-chloro-2-fluoro-3-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups like chlorine, fluorine, and trifluoromethyl can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Methyl 6-chloro-2-fluoro-3-methylbenzoate: Similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl 6-chloro-2-fluoro-3-(difluoromethyl)benzoate: Contains a difluoromethyl group instead of trifluoromethyl, potentially altering its reactivity and applications.
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)phenylacetate: Similar functional groups but with a different ester linkage, which can affect its chemical behavior and uses.
Uniqueness: Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These features can enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOQXIJQZWRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

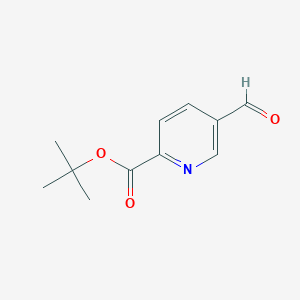
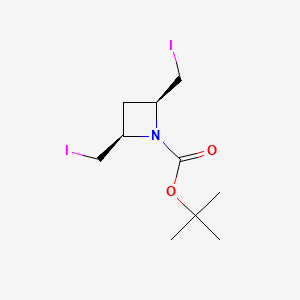


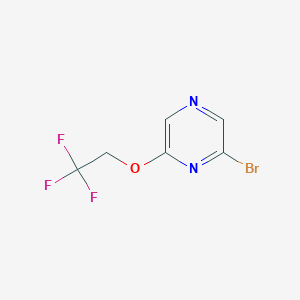
![(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B8096992.png)



![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8097032.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8097054.png)
